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Oleonitrile

Cat. No.: B091845
CAS No.: 112-91-4
M. Wt: 263.5 g/mol
InChI Key: UIAMCVSNZQYIQS-KTKRTIGZSA-N
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Description

Contextualization within Fatty Nitrile Chemistry

Oleonitrile is classified as a fatty nitrile, a class of organic compounds derived from fatty acids. nih.govchemicalbook.com Fatty nitriles are characterized by a long hydrocarbon chain and a terminal nitrile (-C≡N) group. cymitquimica.com The chemistry of fatty nitriles is largely dictated by the reactivity of the nitrile group and any unsaturation in the hydrocarbon chain. cymitquimica.com this compound, being unsaturated due to its double bond, can undergo reactions typical of both nitriles and alkenes. smolecule.com This dual reactivity makes it a versatile intermediate in the synthesis of various other compounds.

Significance as a Bio-sourced Compound and Plant Metabolite

This compound is recognized as a bio-sourced compound, as it is readily obtained from the ammoniation of renewable oleic acid, a common fatty acid found in vegetable and animal fats. researchgate.netdntb.gov.ua Its production from renewable resources makes it an attractive alternative to petroleum-based chemicals, aligning with the principles of green chemistry. researchgate.netacs.org

Furthermore, this compound is a known plant metabolite, naturally produced by certain plants, including those of the Brassicaceae family like cabbage and broccoli. smolecule.com In plants, it is believed to play a role in defense mechanisms against herbivores and insects, exhibiting insecticidal properties by disrupting their feeding behavior. smolecule.com There is also research suggesting its potential involvement in attracting specific pollinators. smolecule.com

Structural Attributes Enabling Specific Reaction Pathways

The unique structure of this compound, featuring both a long, unsaturated hydrocarbon chain and a polar nitrile group, enables a variety of specific reaction pathways. smolecule.comsolubilityofthings.com The presence of the C=C double bond allows for reactions such as:

Ethenolysis: A cross-metathesis reaction with ethylene (B1197577), catalyzed by ruthenium complexes, to produce shorter-chain compounds like 9-decenitrile and 1-decene (B1663960), which are valuable precursors for polymers and potential fuel additives. researchgate.netresearchgate.net

Hydroformylation: The addition of a formyl group (CHO) and a hydrogen atom across the double bond, typically using rhodium-based catalysts, to produce aldehydes. smolecule.com

Isomerization: The migration of the double bond along the carbon chain, which can be catalyzed by transition metals.

Hydrogenation: The saturation of the double bond to produce the corresponding saturated nitrile, hydrogenated this compound. ontosight.ai

The nitrile group (-C≡N) can undergo reactions such as:

Hydrolysis: Conversion to a carboxylic acid or an amide. cymitquimica.com

Reduction: Conversion to a primary amine (stearylamine). acs.orgmdpi.com

Amidation: Reaction with alcohols under acidic conditions to form amides. smolecule.com

This combination of reactive sites makes this compound a versatile building block in organic synthesis.

Interactive Data Table: Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C18H33N nih.govsmolecule.comcas.org
Molecular Weight 263.5 g/mol nih.govsmolecule.com
IUPAC Name (Z)-octadec-9-enenitrile nih.govsmolecule.com
CAS Number 112-91-4 nih.govsmolecule.com
Physical Description Colorless to pale yellow liquid cymitquimica.comontosight.ai
Melting Point -1 °C nih.govsmolecule.comcas.org
Boiling Point 148 °C at 0.5 Torr cas.org
Density 0.848 g/cm³ at 17 °C nih.govsmolecule.comcas.org
Solubility Insoluble in water; Soluble in alcohol and organic solvents like hexane (B92381) and chloroform. cymitquimica.comnih.govsmolecule.comsolubilityofthings.com
Refractive Index 1.4566 at 20 °C nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H33N B091845 Oleonitrile CAS No. 112-91-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-octadec-9-enenitrile
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InChI

InChI=1S/C18H33N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-17H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAMCVSNZQYIQS-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N
Source PubChem
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DSSTOX Substance ID

DTXSID3026934
Record name (Z)-9-Octadecenenitrile
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Molecular Weight

263.5 g/mol
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Physical Description

Liquid
Record name 9-Octadecenenitrile, (9Z)-
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Solubility

INSOLUBLE IN WATER; SOLUBLE IN ALCOHOL
Record name (Z)-9-OCTADECENENITRILE
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Density

0.848 @ 17 °C/17 °C
Record name (Z)-9-OCTADECENENITRILE
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CAS No.

112-91-4
Record name Oleonitrile
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Record name (Z)-9-Octadecenenitrile
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Record name 9-Octadecenenitrile, (9Z)-
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Record name OLEONITRILE
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Melting Point

-1 °C
Record name (Z)-9-OCTADECENENITRILE
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Synthetic Routes and Mechanistic Investigations of Oleonitrile

Established Synthetic Methodologies for Oleonitrile Production

The primary industrial methods for producing this compound focus on converting oleic acid or its derivatives into the corresponding nitrile.

The synthesis of this compound can be achieved through the catalytic dehydration of oleyl alcohol. This process is analogous to the production of long-chain α-olefins from fatty alcohols. researchgate.netrsc.org The reaction mechanism over common catalysts like alumina (B75360) involves the interaction of the alcohol's hydroxyl group with the catalyst's surface. rsc.orgacs.org

The dehydration process over alumina catalysts is understood to proceed via a mechanism involving both Lewis acidic sites (LAS) and Lewis basic sites (LBS). rsc.org The LAS on the alumina surface adsorbs and activates the hydroxyl group of the oleyl alcohol, facilitating its elimination as a water molecule and generating a carbocation intermediate. This intermediate is then converted to the final olefin product over the LBS. rsc.org A significant challenge in this method is preventing the isomerization of the resulting olefin to more thermodynamically stable internal isomers. The addition of co-catalysts like thoria (ThO₂) to alumina has been shown to enhance selectivity towards the desired α-olefin by hindering these undesired isomerization reactions on the catalyst surface. researchgate.netrsc.org

Transnitrilation represents an alternative pathway to this compound that avoids the use of ammonia (B1221849). tue.nl This method involves an acid-nitrile exchange reaction where a carboxylic acid, such as oleic acid, is reacted with a nitrile, typically an inexpensive and readily available one like acetonitrile (B52724), which can serve as both the reactant and the solvent. researchgate.netacs.orgacs.org The reaction can be driven to completion by shifting the equilibrium, often in a reactive distillation column.

Mechanistic studies have shown that this reaction is not a simple dehydration of an amide intermediate. Instead, it is an equilibrium reaction that can proceed via an equilibrated Mumm reaction, involving the formation of an imide intermediate. acs.orgacs.org This transformation can be catalyzed by substances like indium trichloride (B1173362) (InCl₃) at temperatures around 200°C. acs.orgacs.org It is also possible to perform the transnitrilation without a catalyst by using high-temperature (e.g., 350°C) and high-pressure (e.g., 65 bar) conditions in a continuous-flow system. acs.org Another approach involves reacting the fatty acid with a different fatty nitrile (e.g., lauronitrile) at elevated temperatures.

The most prevalent industrial method for this compound synthesis is the direct ammoniation of oleic acid. researchgate.net This process involves the reaction of oleic acid with ammonia at high temperatures, which first forms an amide intermediate that is subsequently dehydrated to the nitrile. tue.nl This reaction can be carried out in either the liquid or gas phase.

In the liquid-phase process, gaseous ammonia is passed through liquid oleic acid at elevated temperatures. google.comgoogle.com This method is particularly well-suited for long-chain fatty acids. google.com The process is typically catalyzed by metal oxides to accelerate the reaction. Cobalt-based catalysts are widely used, with typical operating conditions including temperatures of 280–320°C and ammonia partial pressures of 3–5 bar. Under these conditions, oleic acid conversion can exceed 99% with this compound yields reaching 98%. Zinc oxide is another commonly employed catalyst for this liquid-phase reaction, which is generally operated at temperatures above 250°C. google.com The continuous removal of water formed during the reaction helps to drive the equilibrium towards nitrile formation. google.com

Gas-phase ammoniation is an alternative that can be more suitable for unsaturated fatty acids as the shorter contact time with the catalyst can minimize side reactions. researchgate.net A patented high-pressure gas-phase method has been developed to produce high-purity this compound with a high iodine value, indicating minimal saturation of the double bond. This process operates at temperatures of 320–330°C and ammonia pressures of 100–150 psi (approximately 6.9–10.3 bar). A key feature of this method is the high flow rate of ammonia, which helps to suppress the formation of by-products. In gas-phase reactions of triglycerides with ammonia, catalysts with higher acidity have been shown to produce higher yields of fatty nitriles. acs.org

Direct Ammoniation of Oleic Acid

Catalytic Systems and Their Performance in this compound Synthesis

The choice of catalyst is critical to the efficiency and selectivity of this compound synthesis. Different catalysts are employed depending on the synthetic route.

For the direct ammoniation of oleic acid, several metal oxides have proven effective. Cobalt oxides are a mainstay for liquid-phase processes, enabling high yields (98%) at temperatures between 280-320°C. google.com Zinc (ZnO) and Indium (In) based catalysts are also highly effective, particularly at temperatures around 250°C in the liquid phase. researchgate.net In gas-phase reactions at 400°C, a range of metal oxides have been tested, with performance correlating with catalyst acidity. Vanadium pentoxide (V₂O₅) and iron(III) oxide (Fe₂O₃) provided the highest nitrile yields (84% and 81%, respectively), followed by zinc oxide (ZnO) and zirconia (ZrO₂). Alumina (Al₂O₃) and copper(II) oxide (CuO) were found to be less effective under these conditions. acs.org

In the catalytic dehydration of oleyl alcohol , alumina (Al₂O₃) is a common catalyst. rsc.org Its performance is linked to its Lewis acid and base sites. However, pure alumina can lead to low selectivity due to isomerization of the product. To enhance performance, mixed oxide systems, such as alumina-thoria (Al₂O₃-ThO₂), have been developed. The thoria component is believed to hinder the undesired isomerization, leading to higher yields of the target α-olefin. rsc.org

For transnitrilation reactions, catalysts like indium trichloride (InCl₃) facilitate the acid-nitrile exchange at 200°C. acs.orgacs.org However, the reaction can also proceed non-catalytically under supercritical conditions (350°C, 65 bar), offering a catalyst-free alternative. acs.org

The table below summarizes the performance of various catalytic systems in the synthesis of this compound and related fatty nitriles.

Synthetic Route Catalyst Temperature (°C) Pressure Yield/Conversion Source(s)
Liquid-Phase Ammoniation Cobalt Oxides280 - 3203 - 5 bar98% Yield
Liquid-Phase Ammoniation Zinc Oxide (ZnO)>250-High Conversion google.com
Liquid-Phase Ammoniation Zn- and In-based250-High Performance researchgate.net
High-Pressure Gas-Phase Ammoniation -320 - 3306.9 - 10.3 barHigh Yield
Gas-Phase Ammoniation (from Triglyceride) Vanadium Pentoxide (V₂O₅)400Atmospheric84% Yield acs.org
Gas-Phase Ammoniation (from Triglyceride) Iron(III) Oxide (Fe₂O₃)400Atmospheric81% Yield acs.org
Gas-Phase Ammoniation (from Triglyceride) Zinc Oxide (ZnO)400Atmospheric73% Yield acs.org
Transnitrilation (Acid-Nitrile Exchange) Indium Trichloride (InCl₃)200Autogenous (~15 bar)Quantitative Conversion acs.orgacs.org
Transnitrilation (Acid-Nitrile Exchange) None (Supercritical)35065 barHigh Conversion acs.org

Cobalt-Based Catalysts

The most established industrial method for producing this compound is the liquid-phase nitrilation of oleic acid with ammonia, a process frequently catalyzed by cobalt-based systems. nih.gov This reaction is typically carried out at high temperatures, converting the carboxylic acid into the corresponding nitrile.

The mechanism is understood to proceed through an initial amidation of oleic acid with ammonia to form oleamide (B13806). The cobalt catalyst then facilitates the subsequent dehydration of the oleamide intermediate to yield this compound. The key role of the cobalt catalyst is to dehydrogenate the amide intermediate, which is a critical step in the formation of the nitrile group. nih.gov

Research has identified optimal conditions for this process to maximize yield and purity. One patented process specifies reacting oleic acid and ammonia at temperatures between 250°C and 290°C in the presence of a cobalt salt of a carboxylic acid. researchgate.net The catalyst concentration is maintained between 0.1% and 1.0% cobalt by weight relative to the oleic acid. researchgate.net Other findings suggest a slightly higher optimal temperature of 300°C, with pressures ranging from 3 to 5 bar. nih.gov The use of a cobalt catalyst can dramatically reduce the required reaction time—by as much as 75%—compared to the uncatalyzed thermal reaction. researchgate.net

Table 1: Reaction Parameters for Cobalt-Catalyzed this compound Synthesis
ParameterValue RangeSource
Temperature250–320°C nih.govresearchgate.net
Pressure3–5 bar (ammonia partial pressure) nih.gov
CatalystCobalt oxides or salts of carboxylic acids nih.govresearchgate.net
Catalyst Loading0.1–1.5 wt% nih.govresearchgate.net
Reaction Time4–6 hours nih.gov

Palladium and Copper-Based Catalysts

Palladium and copper-based catalysts offer alternative routes for this compound synthesis, often under milder conditions than those required for cobalt-catalyzed reactions. These methods can include the catalytic dehydration of oleyl alcohol or transnitrilation reactions. For these processes, typical temperatures are in the range of 80–120°C with a catalyst loading of 5–10 mol%.

The mechanism for palladium-catalyzed dehydration of primary amides, such as the oleamide intermediate, is proposed to involve a "water shuffling" process. In this pathway, the palladium(II) catalyst facilitates the transfer of a water molecule from the amide to a solvent like acetonitrile, which is critical for the reaction. nih.gov The process yields the desired nitrile and acetamide (B32628) as a byproduct. nih.gov Acetate salts are often essential additives for achieving high yields in these systems. nih.gov

Copper catalysts are also employed in nitrile synthesis. While specific studies on this compound are limited, research on analogous reactions provides insight. For example, copper-catalyzed protocols have been developed for the dehydration of various primary amides to their corresponding nitriles using silylating agents. researchgate.net In one such system, copper(I) chloride was used to facilitate the synthesis of a variety of nitriles. researchgate.net Copper catalysts are also known to be effective in the aerobic oxidative synthesis of nitriles from alcohols using aqueous ammonia. rsc.org Furthermore, this compound itself can be used as a substrate in copper-catalyzed cross-dehydrogenative coupling reactions to create more complex molecules, highlighting the versatility of both the catalyst and the compound.

Heterogeneous Catalysts (e.g., γ-Alumina, Zirconia)

Heterogeneous catalysts are of significant interest in chemical synthesis due to their ease of separation from the reaction mixture and potential for reusability. Common supports like γ-alumina (gamma-Alumina) and zirconia (Zirconium dioxide) have been investigated for nitrile synthesis.

However, studies have shown that γ-alumina is not an effective catalyst for the conversion of oleamide to this compound. In tests conducted at 250°C, γ-alumina exhibited a poor nitrile yield of 45% and was found to have no significant catalytic effect on the amide-to-nitrile conversion. nih.gov It is suggested that γ-alumina may promote the formation of undesirable salt byproducts. nih.gov

In contrast, zirconia (ZrO₂) has shown more promise. Research on the conversion of fatty acids and amides has demonstrated that ZrO₂ can effectively promote the dehydration of fatty amides to form fatty nitriles. nih.gov In one study using palmitamide as a model for a long-chain fatty amide, ZrO₂ was shown to facilitate its conversion to palmitonitrile. nih.gov While the catalyst had a limited effect on the initial reaction between the fatty acid and ammonia, its ability to catalyze the critical dehydration step is significant. nih.gov The catalytic activity of zirconia in this context is often attributed to its mild Lewis acidity. acs.org

Table 2: Performance of Heterogeneous Catalysts in Nitrile Synthesis
CatalystPrecursorTemperature (°C)Nitrile YieldObservationsSource
γ-AluminaOleamide25045%No significant catalytic effect; may favor salt formation. nih.gov
Zirconia (ZrO₂)Palmitamide3001.9 wt% (from microalgae)Promotes dehydration of fatty amides to fatty nitriles. nih.gov
None (Thermal)Oleamide30098%High yield but requires high temperature. nih.gov

Reaction Condition Optimization for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing energy consumption and byproducts. The key parameters that are typically varied include temperature, pressure, catalyst loading, and solvent polarity. The purity of the final product is generally quantified using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), with a purity target often set at or above 95% for industrial applications.

For the conventional cobalt-catalyzed liquid-phase nitrilation of oleic acid, the optimal temperature is approximately 300°C, with an ammonia partial pressure of 3–5 bar. nih.gov Under these conditions, oleic acid conversion can reach 99%, with an this compound yield of 98%.

In catalyst-free systems, such as high-pressure gas-phase ammoniation, conditions are more extreme. Temperatures are raised to 320–330°C and pressures to between 6.9 and 10.3 bar. nih.gov These conditions are specifically designed to suppress the formation of low-iodine-value byproducts and polymers. nih.gov

For palladium or copper-catalyzed systems, which operate via different mechanisms like catalytic dehydration, milder conditions are often sufficient. Temperatures in the range of 80–120°C and catalyst loadings of 5–10 mol% are typical starting points for optimization. The choice of solvent is also a critical parameter that must be systematically varied to enhance performance.

Advanced Synthetic Strategies and Process Intensification

To overcome the limitations of conventional batch processes, advanced synthetic strategies and process intensification techniques are being explored for this compound production. These methods aim to improve efficiency, safety, and yield.

One such advanced strategy is high-pressure gas-phase ammoniation . This method avoids the use of a catalyst altogether, simplifying purification. It involves reacting oleic acid with ammonia at high temperatures (320–330°C) and pressures (100–150 psi or 6.9–10.3 bar). nih.gov The high pressure and continuous flow of ammonia help to suppress the formation of unwanted polymers and other high-boiling byproducts, resulting in a purer this compound product. nih.gov

Another significant advancement is the use of process intensification via reactive distillation . This technique is particularly effective for transnitrilation reactions, where oleic acid reacts with a nitrile like acetonitrile to produce this compound and acetic acid. To overcome the equilibrium limitations of this reaction, a counter-current reactive distillation column is used. nih.gov In this setup, oleic acid is fed from the top of the column and acetonitrile from the bottom. The reaction occurs at 300°C and 15 bar. nih.gov This configuration allows for the continuous removal of the acetic acid byproduct, driving the reaction towards the product and achieving a high this compound yield of 95%. nih.gov However, this method requires precise control over residence time to prevent side reactions induced by the acetic acid. nih.gov

Table 3: Comparison of Advanced this compound Synthesis Strategies
StrategyReactantsTemperature (°C)Pressure (bar)CatalystKey FeatureYieldSource
High-Pressure Gas-Phase AmmoniationOleic acid, Ammonia320–3306.9–10.3NoneSuppresses byproduct formation.High Purity nih.gov
Reactive Distillation (Transnitrilation)Oleic acid, Acetonitrile30015None MentionedOvercomes equilibrium limitations by continuous product removal.95% nih.gov

Advanced Reaction Chemistry of Oleonitrile

Olefin Functionalization Reactions

Oleonitrile, characterized by an 18-carbon chain with a nitrile group and an internal double bond, serves as a key substrate for various olefin functionalization reactions. These reactions aim to introduce new functional groups at the carbon-carbon double bond, thereby creating valuable chemical intermediates.

Hydroformylation Processes

Hydroformylation, also known as the oxo process, is a pivotal industrial reaction that introduces a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond of an alkene. wikipedia.org This process transforms this compound into aldehydes, which are precursors to a wide range of other valuable chemicals. wikipedia.org The reaction is typically conducted at elevated temperatures and pressures, utilizing a transition metal catalyst. wikipedia.org

A significant challenge in the hydroformylation of this compound is the internal position of its double bond (at C9). mdpi.comresearchgate.net To produce valuable linear aldehydes, the double bond must first be migrated to the terminal position. This is achieved through a tandem isomerization-hydroformylation reaction, where the catalyst facilitates both the isomerization of the internal olefin to a terminal olefin and its subsequent hydroformylation in a single process. mdpi.comacs.org This one-pot approach is complex due to competing reactions, such as the hydroformylation of internal isomers leading to branched aldehydes and the hydrogenation of the olefin to an alkane. mdpi.com

Research has shown that achieving high selectivity for the linear aldehyde from long-chain internal olefins like this compound is challenging. mdpi.comresearchgate.net Internal alkenes are thermodynamically more stable than their terminal counterparts, meaning the terminal isomer is only present in small amounts at equilibrium. mdpi.com

The effectiveness of the hydroformylation of this compound is measured by its regioselectivity (the ratio of linear to branched aldehydes, l/b) and its chemoselectivity (the proportion of desired aldehydes relative to byproducts like alkanes). mdpi.com

Studies have investigated the influence of reaction parameters on these selectivities. For instance, lower pressures of carbon monoxide and hydrogen have been found to favor regioselectivity towards the linear aldehyde. mdpi.comresearchgate.net However, achieving high regioselectivity is often accompanied by lower chemoselectivity due to competing hydrogenation reactions. mdpi.com Under optimized conditions, a compromise can be reached. For example, at 120 °C and 10 bar of CO/H₂ (1:1), a chemoselectivity of 60% and a linear-to-branched aldehyde ratio (l/b) of 58:42 have been reported for the hydroformylation of this compound. mdpi.comresearchgate.netresearchgate.net

The presence of the nitrile functional group adds another layer of complexity, as it can potentially coordinate to the metal center and influence the catalytic activity and selectivity. researchgate.net

Rhodium complexes modified with bisphosphite ligands are prominent catalysts for the hydroformylation of this compound. mdpi.com The choice of ligand is crucial as it influences the catalyst's activity and selectivity. Bulky bisphosphite ligands are often employed to steer the reaction towards the formation of linear aldehydes. mdpi.com

Biphephos is a notable bisphosphite ligand used in the rhodium-catalyzed tandem isomerization-hydroformylation of this compound. mdpi.comresearchgate.net Catalytic systems based on Rh(acac)(CO)₂ and Biphephos have been extensively studied. mdpi.com The performance of these catalysts is sensitive to reaction conditions such as temperature, pressure, and catalyst loading. mdpi.com For instance, while higher temperatures can increase reaction rates, they may negatively impact chemoselectivity by promoting hydrogenation. mdpi.com

The table below summarizes the results from a study on the Rhodium-Biphephos catalyzed tandem isomerization-hydroformylation of this compound, illustrating the interplay between reaction conditions and outcomes. mdpi.com

EntryTemperature (°C)Pressure (bar)Conversion (%)Chemoselectivity (%)Regioselectivity (l/b)
112020>906058:42
212010>906058:42
31205>905560:40
410020756555:45
514020>905050:50

Data sourced from a study on Rhodium-Biphephos-catalyzed tandem isomerization–hydroformylation of this compound. mdpi.com

Olefin Metathesis Reactions

Olefin metathesis is a powerful catalytic reaction that enables the rearrangement of alkylidene groups between two olefin molecules. organic-chemistry.orgscielo.br This reaction, catalyzed by transition metal complexes, particularly those of ruthenium, has broad applications in organic synthesis due to its functional group tolerance. researchgate.netlibretexts.org

Cross-metathesis involves the reaction of two different olefins to create new olefin products. scielo.brresearchgate.net In the context of this compound, cross-metathesis with other olefinic compounds can lead to the formation of new nitrile-containing molecules with altered chain lengths. researchgate.net This strategy is particularly valuable for converting bio-based resources like this compound into valuable chemical intermediates. researchgate.netresearchgate.net

A significant application of this reaction is ethenolysis, which is the cross-metathesis of an olefin with ethylene (B1197577). scielo.brresearchgate.net The ethenolysis of this compound cleaves the internal double bond to produce shorter-chain terminal olefins, which are valuable precursors for polymers and other chemicals. researchgate.net Specifically, the reaction of this compound with ethylene can yield 9-decenitrile and 1-decene (B1663960). researchgate.net Research has focused on optimizing catalyst systems, such as the M71 SiPr ruthenium catalyst, to achieve high turnover numbers and selectivity for these products. researchgate.net

The table below presents data on the ethenolysis of this compound, highlighting the performance of a specific ruthenium catalyst. researchgate.net

CatalystCatalyst Loading (mol%)Turnover Number (TON)Selectivity for Ethenolysis Products (%)
M71 SiPr0.0625140088

Data sourced from a study on the ruthenium-catalyzed ethenolysis of renewable this compound. researchgate.net

Ethenolysis for Shorter-Chain Nitrile Synthesis

Ethenolysis is a specific type of cross-metathesis reaction involving the reaction of an internal olefin with ethylene to yield two terminal olefins. In the case of this compound, this process provides a direct route to valuable shorter-chain α,ω-bifunctional molecules. researchgate.netcore.ac.uk The reaction cleaves the C9 double bond of this compound, producing 1-decene and 9-decenenitrile (B1340611). researchgate.net These products are of significant interest as precursors for polymers and have potential applications as fuel additives. researchgate.net

The efficiency of this compound ethenolysis is highly dependent on the catalyst and reaction conditions. Research has shown that ruthenium-based catalysts are particularly effective for this transformation. researchgate.netcore.ac.uk Optimization of these conditions can lead to high turnover numbers (TONs) and excellent selectivity for the desired ethenolysis products. researchgate.net For instance, with specific ruthenium catalysts, a high selectivity of 88% for 9-decenenitrile and 1-decene has been achieved at low catalyst loadings. researchgate.net

Ruthenium Catalysis in Metathesis

Ruthenium-based catalysts are central to the metathesis of this compound due to their high functional group tolerance and stability. mdpi.com A variety of ruthenium catalysts, including Grubbs and Hoveyda-type catalysts, have been employed in the cross-metathesis of this compound with different partners. researchgate.netcore.ac.ukmdpi.com

One notable example is the cross-metathesis of this compound with acrylonitrile. core.ac.uk This reaction is challenging due to the potential for the nitrile functionality to poison the catalyst. core.ac.uk However, the use of second-generation Hoveyda catalysts has enabled the efficient synthesis of α,ω-dinitriles. core.ac.uk The reaction conditions, such as solvent and temperature, play a crucial role in the outcome. For example, conducting the reaction in diethyl carbonate, a green solvent, has been shown to be effective. core.ac.uk

The choice of the ruthenium catalyst significantly impacts the reaction's efficiency. Studies have compared various catalysts, with bulky and activated complexes like the M71 SiPr catalyst demonstrating superior performance in the ethenolysis of this compound, leading to high turnover numbers. researchgate.net The robustness of ruthenium indenylidene complexes also makes them effective in cross-metathesis reactions. core.ac.uk

CatalystReactantProduct(s)Key Findings
Ruthenium-based catalystsThis compound and Ethylene1-decene and 9-decenenitrileProvides a direct route to shorter-chain α,ω-bifunctional molecules. researchgate.net
Second-generation Hoveyda catalystThis compound and Acrylonitrileα,ω-dinitrilesEfficient synthesis is possible despite potential catalyst poisoning by the nitrile group. core.ac.uk
M71 SiPr catalystThis compoundEthenolysis productsDemonstrated superior performance and high turnover numbers. researchgate.net

Functional Group Transformations of the Nitrile Moiety

The nitrile group of this compound can be converted into other valuable functional groups, such as amides and amines, through amidation and reduction reactions, respectively.

Amidation Reactions

Amidation of nitriles typically involves hydration in the presence of an acid or base catalyst. Another significant pathway is the Ritter reaction, where a nitrile reacts with an electrophilic alkylating agent, such as an alcohol or alkene in the presence of a strong acid, to form an N-alkyl amide. wikipedia.org While specific examples detailing the direct amidation of this compound are not extensively covered in the provided context, the general principles of nitrile amidation apply. wikipedia.orgsmolecule.com The conversion of nitriles to amides is a fundamental transformation in organic synthesis. nih.gov

Reduction Pathways

The nitrile group in this compound can be reduced to a primary amine, oleylamine. This transformation can be achieved using various reducing agents and methodologies. chemguide.co.ukyoutube.com

One common method involves the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether, followed by an acidic workup. chemguide.co.ukyoutube.com This method effectively reduces the carbon-nitrogen triple bond to a primary amine. chemguide.co.uk

Catalytic hydrogenation is another important route for the reduction of nitriles. chemguide.co.ukyoutube.com This process typically uses hydrogen gas in the presence of a metal catalyst, such as nickel, palladium, or platinum, at elevated temperatures and pressures. chemguide.co.ukgoogle.com For the hydrogenation of unsaturated nitriles like this compound, careful control of reaction conditions is necessary to selectively reduce the nitrile group without affecting the carbon-carbon double bond, although saturation can also be a desired outcome in some applications. google.com Two-step hydrogenation processes have been developed to first produce the unsaturated amine, which can then be hydrogenated to the saturated amine if desired. google.com

Reduction MethodReagents/CatalystProductKey Features
Chemical ReductionLithium aluminum hydride (LiAlH₄)Primary amine (Oleylamine)Strong reducing agent, requires subsequent acidic workup. chemguide.co.ukyoutube.com
Catalytic HydrogenationHydrogen gas with Ni, Pd, or Pt catalystPrimary amine (Oleylamine)Can be controlled to selectively reduce the nitrile or both the nitrile and the double bond. chemguide.co.ukgoogle.comgoogle.com

Oxidative Cleavage Reactions

The carbon-carbon double bond in this compound is susceptible to oxidative cleavage, a reaction that breaks the double bond to form two new functional groups.

Hydrogen Peroxide Mediated Oxidations

Hydrogen peroxide (H₂O₂) is a "clean" and environmentally friendly oxidizing agent used for the oxidative cleavage of the double bond in unsaturated fatty acid derivatives like this compound. google.commdpi.com This reaction typically requires a catalyst, such as a tungsten-based compound, and can be performed in the presence of a phase-transfer agent. google.commdpi.com The oxidative cleavage of this compound with H₂O₂ can yield azelaic acid and pelargonic acid. mdpi.com

The process often involves the initial epoxidation of the double bond, followed by hydrolysis to a diol, which is then cleaved by the oxidant. mdpi.com The reaction conditions, including the concentration of hydrogen peroxide and the choice of catalyst, are critical for achieving high yields and selectivity. For instance, a high concentration of H₂O₂ (around 70 wt.%) has been found to be effective. mdpi.com

Ozonolysis

Ozonolysis is an organic reaction involving the cleavage of unsaturated bonds in alkenes, alkynes, and azo compounds using ozone (O3). wikipedia.org In this process, the multiple carbon-carbon bonds are replaced by carbonyl groups. wikipedia.org The outcome of the ozonolysis of this compound is influenced by the subsequent work-up conditions, which can be either oxidative or reductive. organic-chemistry.org

The reaction proceeds through a mechanism first proposed by Rudolf Criegee in 1953. wikipedia.org The initial step is a 1,3-dipolar cycloaddition of ozone to the double bond of this compound, which forms an unstable primary ozonide, also known as a molozonide. wikipedia.orgmsu.edu This intermediate rapidly decomposes in a retro-1,3-dipolar cycloaddition to yield a carbonyl oxide (Criegee intermediate) and a carbonyl compound. wikipedia.orgorganic-chemistry.org These two fragments then recombine in a 1,3-dipolar cycloaddition to form a more stable secondary ozonide, or trioxolane. wikipedia.org

When the ozonide of this compound is decomposed under oxidizing conditions, it yields 9-cyanonoctanoic acid. scribd.com Oxidative work-up typically leads to the formation of carboxylic acids or ketones. organic-chemistry.org For instance, the ozonolysis of oleic acid, a compound structurally related to this compound, commercially produces azelaic acid and pelargonic acid. magic-h2020.eurug.nl This process is conducted by bubbling ozone through a solution of the fatty acid, followed by an oxidative work-up. magic-h2020.eurug.nl

Reductive work-up, on the other hand, results in the formation of aldehydes or alcohols. organic-chemistry.org While the direct ozonolysis of this compound under reductive conditions is not extensively detailed in the provided search results, the general principle of ozonolysis suggests that it would lead to the formation of an aldehyde-nitrile.

Table 1: Ozonolysis of this compound and Related Compounds

Starting Material Work-up Condition Major Products Citation
This compound Oxidizing 9-Cyanonoctanoic acid scribd.com
Oleic Acid Oxidizing Azelaic acid, Pelargonic acid magic-h2020.eurug.nl
Alkenes (general) Oxidizing Carboxylic acids, Ketones wikipedia.orgorganic-chemistry.org

Formation of Heminitriles and Dicarboxylic Acids

The decomposition of the this compound ozonide can lead to the formation of 9-cyanooctanoic acid, which is a type of heminitrile. scribd.com Heminitriles are compounds that contain both a nitrile and a carboxylic acid functional group.

The broader context of forming dicarboxylic acids often involves the ω-oxidation of monocarboxylic acids. researchgate.net This biochemical pathway involves the hydroxylation at the terminal methyl group (ω-carbon) by cytochrome P450 enzymes, followed by oxidation to an aldehyde and then to a dicarboxylic acid. researchgate.netnih.gov While this is a biological process, chemical methods can achieve similar transformations.

Industrially, dicarboxylic acids are produced through various oxidative cleavage methods. The ozonolysis of oleic acid to produce azelaic acid (a nine-carbon dicarboxylic acid) is a prime commercial example. rug.nlresearchgate.net Alternative "greener" methods are being explored, utilizing reagents like hydrogen peroxide with a tungstic acid catalyst to oxidize oleic acid into azelaic acid and pelargonic acid. arpnjournals.orgmdpi.comnih.gov

The synthesis of dicarboxylic acids can also be achieved from cyclic ketones. For example, cyclohexanone (B45756) can be a starting material for the production of azelaic acid through a series of reactions including cyanoethylation and Baeyer-Villiger rearrangement. researchgate.net

Other Specific Reaction Pathways

Cross-dehydrogenative coupling (CDC) is a powerful strategy in organic synthesis that involves the formation of a new bond between two C-H bonds under oxidative conditions. Copper-catalyzed CDC reactions are particularly attractive due to the low cost, low toxicity, and versatility of copper catalysts. researchgate.net These reactions have found broad applications in forming C-C, C-N, and other bonds. researchgate.netnih.gov

A specific application of this methodology involves the copper-catalyzed cross-dehydrogenative coupling of N-aryl glycines with various nucleophiles. nih.gov The mechanism generally involves the oxidation of the N-aryl glycine (B1666218) at the α-position to form an iminium ion intermediate. This electrophilic species is then intercepted by a nucleophile to create a new carbon-carbon bond. nih.gov

While the direct copper-catalyzed cross-dehydrogenative coupling of this compound itself is not explicitly detailed in the provided results, the principles of CDC can be applied to molecules with activatable C-H bonds. For instance, the C-H bond adjacent to the nitrile group in this compound could potentially be a site for such reactions. The reaction of N-aryl glycines with various partners, including indoles, is a well-documented example of copper-catalyzed CDC. nih.govrsc.org

Table 2: Examples of Copper-Catalyzed Cross-Dehydrogenative Coupling Reactions

Reactant 1 Reactant 2 Catalyst System Product Type Citation
N-Aryl Glycines Indoles Copper catalyst Indole-decorated glycine derivatives nih.gov
2H-Chromenes Terminal Alkynes Copper catalyst / DDQ Alkynylated chromenes rsc.org
Amines α-Carbonyl Aldehydes Copper catalyst / O2 α-Ketoamides organic-chemistry.org

Applications of Oleonitrile and Its Derivatives in Advanced Materials and Organic Synthesis

Role as an Intermediate in Fine Chemical Synthesis

Oleonitrile's unique structure, featuring a long hydrocarbon chain and a reactive nitrile group, makes it a valuable intermediate in the synthesis of fine chemicals. cymitquimica.com It undergoes various chemical transformations to produce a range of derivatives with applications in pharmaceuticals, agrochemicals, surfactants, and plasticizers. ontosight.aismolecule.com

Precursor for Pharmaceuticals and Agrochemicals

This compound serves as a starting material in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. ontosight.ai The nitrile group can be converted into other functional groups, such as amines and carboxylic acids, which are common moieties in bioactive compounds. numberanalytics.com For instance, through reactions like copper-catalyzed cross-dehydrogenative coupling, this compound can be transformed into building blocks for creating new therapeutic agents and crop protection products. Research has also pointed to its potential use as a natural pesticide, as it can disrupt the feeding behavior of certain pests.

Synthesis of Surfactants and Plasticizers

The long hydrocarbon chain of this compound is advantageous for the synthesis of surfactants and plasticizers. nih.govsolubilityofthings.com Surfactants derived from this compound can be used in detergents and emulsifiers. researchgate.net In the realm of polymers, this compound is used as a plasticizer for nitrile-butadiene rubbers, enhancing their flexibility and processing characteristics. nih.gov

Polymer Science and Engineering Applications

This compound and its derivatives play a significant role in polymer science, contributing to the production of high-performance materials like nitrile rubbers and polyamides. cymitquimica.com

Production of Nitrile Rubbers and Copolymers

This compound is utilized in the production of nitrile rubbers, also known as nitrile butadiene rubber (NBR). wikipedia.org These synthetic rubbers are valued for their excellent resistance to oil, fuel, and other chemicals, making them suitable for applications in the automotive and aeronautical industries for manufacturing hoses, seals, and gaskets. wikipedia.org this compound can also act as a plasticizer in these rubber formulations. nih.gov

Precursors for Polyamide Monomers (e.g., 9-Aminononanoic Acid for Nylon 9)

A significant application of this compound is its role as a precursor for polyamide monomers, particularly 9-aminononanoic acid, which is the monomer for Nylon 9. google.comgoogle.com The synthesis involves the oxidative cleavage of this compound to yield the heminitrile of azelaic acid, which is then hydrogenated to produce 9-aminononanoic acid. google.com Nylon 9 is a high-performance polymer with properties that make it a valuable material. researchgate.net Studies have shown that using this compound as a starting material for Nylon 9 production can lead to easier purification of intermediates compared to other synthetic routes. researchgate.netresearchgate.net

Table 1: Comparison of Starting Materials for Nylon 9 Synthesis

Starting Material Key Advantages Key Disadvantages
This compound Easier purification of intermediates. researchgate.netresearchgate.net Dependent on oleic acid availability.
Methyl azelaaldehydate Can be derived from various sources. More difficult purification of intermediates. researchgate.netresearchgate.net

| Soy nitriles | Derived from a renewable resource. | More difficult purification of intermediates. researchgate.netresearchgate.net |

Biofuel and Renewable Energy Feedstocks

This compound, being derived from renewable oleic acid, has been investigated as a potential feedstock for the production of biofuels. Research has explored its conversion into biodiesel through processes such as transesterification and hydrodeoxygenation. While still in the research and development phase, the use of this compound and other fatty acid derivatives represents a promising avenue for developing sustainable energy solutions. researchgate.netmdpi.com The focus on renewable feedstocks like this compound is driven by the need to reduce dependence on fossil fuels and mitigate environmental impact. biofueljournal.com

Conversion to Biodiesel via Transesterification and Hydrodeoxygenation

This compound, derived from the renewable resource oleic acid, is a promising feedstock for biofuel production. smolecule.com Its conversion into biodiesel is primarily achieved through two main chemical processes: transesterification and hydrodeoxygenation. smolecule.com

Transesterification is a chemical reaction where triglycerides (the main component of vegetable oils and animal fats) react with an alcohol, typically methanol, in the presence of a catalyst to produce fatty acid methyl esters (FAME), which constitute biodiesel, and glycerol (B35011) as a byproduct. biofueljournal.comnih.gov While this process is well-established for triglycerides, its application to nitriles like this compound involves hydrolysis of the nitrile group to a carboxylic acid (oleic acid), followed by esterification to produce biodiesel. Catalysts for this process can be acidic, basic, or enzymatic. nih.gov Homogeneous base catalysts, such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), are often used in industrial-scale production due to their low cost and high reaction rates at lower temperatures and atmospheric pressure. ripublication.com

Hydrodeoxygenation (HDO) is a process that removes oxygen from organic compounds in the presence of a catalyst and hydrogen. biofueljournal.com This process converts this compound into long-chain alkanes, which are chemically similar to the hydrocarbons found in conventional diesel fuel, often referred to as "green diesel". mdpi.com HDO of oleic acid (derived from this compound) yields oxygen-free alkanes in the diesel range. mdpi.com This resulting biofuel has advantageous properties, including a high cetane number for better ignition quality and improved cold flow properties compared to traditional biodiesel. mdpi.com Catalysts for HDO often involve transition metals like nickel (Ni) and cobalt (Co), as well as noble metals such as platinum (Pt) and palladium (Pd) on various supports. mdpi.com

Interactive Table: Comparison of Biodiesel Production Methods

FeatureTransesterificationHydrodeoxygenation
Primary Product Fatty Acid Methyl Esters (FAME)n-Alkanes ("Green Diesel")
Byproduct GlycerolWater
Catalysts Acids, Bases (NaOH, KOH), EnzymesTransition Metals (Ni, Co), Noble Metals (Pt, Pd)
Key Advantage Well-established, lower-cost catalystsHigher quality fuel, no oxygenates
Key Disadvantage Lower fuel quality (oxygen content)Higher cost catalysts, requires hydrogen

Contributions to Sustainable Energy Solutions

The utilization of this compound in biofuel production contributes to sustainable energy solutions in several ways. smolecule.com As a derivative of oleic acid, a common fatty acid found in vegetable and animal fats, this compound represents a renewable and biodegradable alternative to fossil fuels. smolecule.comnih.gov The production of biofuels from renewable resources like this compound can help mitigate greenhouse gas emissions and reduce dependence on finite fossil fuel reserves. biofueljournal.com

The development of "green diesel" through the hydrodeoxygenation of this compound and its derivatives offers a pathway to a fuel that is not only renewable but also has superior properties to conventional biodiesel. mdpi.com The absence of oxygen in HDO-produced diesel leads to better fuel stability and compatibility with existing diesel engines and infrastructure. biofueljournal.com Furthermore, research into catalysts for these conversion processes aims to improve efficiency and reduce costs, making biofuel production from this compound more economically viable. mdpi.com

Agricultural Applications in Pest Management and Plant Regulation

Disruption of Insect Feeding Behavior

This compound, a naturally occurring compound in some plants, has been shown to play a role in plant defense mechanisms by disrupting the feeding behavior of certain insects. smolecule.com This disruption can manifest as a non-preference for the plant or a reduction in the amount of food consumed by the insect. jircas.go.jp The chemical properties of a plant's sap, which may contain compounds like this compound, can adversely affect an insect's ability to feed continuously. jircas.go.jp This can be due to repellency or the failure of the insect to satisfactorily ingest nutrients, ultimately impacting its growth and population size. jircas.go.jp The study of insect feeding dynamics, often using techniques like electrical penetration graph (EPG) monitoring, helps to understand how compounds like this compound interfere with the different phases of insect feeding, from initial probing to sustained ingestion. researchgate.net

Potential as Natural Pesticides

The ability of this compound to disrupt insect feeding behavior positions it as a potential natural, or "green," pesticide. smolecule.com Natural products are considered excellent alternatives to synthetic pesticides, offering a way to reduce negative impacts on human health and the environment. researchgate.net Biopesticides, which can be derived from natural materials like plants and bacteria, are gaining traction in integrated pest management (IPM) programs. emeryoleo.comjhu.edu These programs prioritize the use of natural methods and employ chemical pesticides only as a last resort. europa.eu this compound's role as a plant metabolite involved in defense against herbivores and insects suggests its potential for development as a commercially viable biopesticide. smolecule.com Research into natural compounds like this compound is crucial for developing new crop protection tools with novel modes of action. researchgate.net

Interactive Table: Research Findings on this compound's Agricultural Potential

Research AreaFindingImplication
Insect Feeding Behavior This compound can deter insects from feeding on plants. smolecule.comPotential to protect crops from pest damage.
Plant Defense It is a natural metabolite involved in plant defense. smolecule.comnih.govIndicates its suitability as a natural pesticide.
Biopesticide Development Natural compounds are being explored as alternatives to synthetic pesticides. researchgate.netThis compound could be a candidate for a new "green" pesticide.

Drug Design and Pharmacokinetic Enhancement

Nitrile Functional Group in Medicinal Chemistry

The nitrile functional group (–C≡N), a key feature of this compound, is an important component in the design of modern pharmaceuticals. nih.gov This small, linear functional group can significantly influence a drug molecule's properties. nih.gov

In medicinal chemistry, the incorporation of a nitrile group into a drug candidate can lead to several benefits:

Enhanced Binding Affinity: The nitrile group can interact with biological targets, such as enzymes, potentially increasing the drug's potency. nih.gov

Improved Pharmacokinetic Profile: Nitrile-containing compounds often exhibit better absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov This can include increased solubility and metabolic stability. nih.gov

Mimicking Other Functional Groups: The nitrile group can act as a bioisostere, mimicking other functional groups present in the natural substrates of enzymes, which can be advantageous in drug design. wikipedia.org

Over 30 pharmaceuticals containing a nitrile group have been approved by the FDA for a wide range of diseases. nih.gov The unique physicochemical properties of the nitrile substituent make it a valuable tool for medicinal chemists seeking to optimize the pharmacological effects of new therapeutic agents. nih.gov

Influence on Solubility and Metabolic Stability in Drug Candidates

The incorporation of a nitrile (cyano) group, the defining functional group of this compound, into drug candidates is a significant strategy in medicinal chemistry for modulating a molecule's physicochemical and pharmacokinetic properties. researchgate.net The unique characteristics of the nitrile group—its small size, linear geometry, strong dipole moment, and ability to act as a hydrogen bond acceptor—can be leveraged to enhance both the solubility and metabolic stability of potential therapeutic agents. core.ac.uknih.govresearchgate.net

Influence on Solubility

A critical factor for a drug's bioavailability is its ability to dissolve in gastrointestinal fluids for absorption. openaccessjournals.com The introduction of a nitrile group can favorably influence a compound's solubility profile. Generally, compounds containing a nitrile group exhibit a lower logarithm of the partition coefficient (cLogP), which is an indicator of reduced lipophilicity and consequently enhanced aqueous solubility. nih.gov This is a desirable trait as high lipophilicity can lead to poor absorption and increased likelihood of attrition during drug development. acs.org

In drug design, a common strategic substitution involves replacing a halogen, such as chlorine, or a methyl group with a nitrile. core.ac.ukacs.org This exchange can significantly decrease the lipophilicity of the molecule. core.ac.uk For instance, the development of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Lersivirine from its predecessor, Capravirine, serves as a compelling case study. Interchanging a chlorine atom with a nitrile group was a key modification in a series of structural refinements that aimed to modulate absorption, distribution, metabolism, and excretion (ADME) properties. acs.org This type of bioisosteric replacement, where a nitrile mimics the biological properties of another group, can lead to improved solubility and better pharmacokinetic profiles. core.ac.ukopenaccessjournals.com

Influence on Metabolic Stability

Metabolic stability refers to a drug's resistance to breakdown by metabolic enzymes, primarily in the liver. mdpi.comnih.gov A drug that is rapidly metabolized will have a short half-life and may not maintain therapeutic concentrations in the body. Introducing a nitrile group into a drug molecule is a widely used tactic to increase metabolic stability. researchgate.netsioc-journal.cn

The nitrile group itself is metabolically robust and is not particularly susceptible to attack by nucleophiles under physiological conditions. researchgate.netacs.org In the majority of nitrile-containing pharmaceuticals, the cyano group passes through the body metabolically unchanged. nih.govacs.org This stability is a key advantage in drug design.

A primary mechanism by which nitriles enhance metabolic stability is by "blocking" metabolically labile sites on the drug molecule. researchgate.netresearchgate.net Aromatic rings, for example, are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. nih.govpressbooks.pub Placing a strong electron-withdrawing group like a nitrile on an aromatic ring can polarize it, making it less prone to oxidation. nih.gov This is a common strategy, particularly with para-substituted aryl nitriles, to improve metabolic robustness. nih.gov

Research on various nitrile-containing compounds has demonstrated this enhanced stability. For example, Odanacatib, a selective inhibitor of cathepsin K, showed excellent metabolic stability in hepatocyte incubations across multiple species, including rats, dogs, and humans, with recovery of the parent compound being 96% or higher after two hours. core.ac.ukresearchgate.net Similarly, in the optimization of an NNRTI, the nitrile-containing compound was found to be much more metabolically stable than its equipotent chlorine-containing analogue. nih.gov

The following table summarizes research findings on the effects of nitrile substitution on key drug properties.

Table 1: Impact of Nitrile Group Incorporation on Drug Candidate Properties

PropertyObservation upon Nitrile SubstitutionRationale / MechanismSupporting Evidence
Solubility Generally enhanced aqueous solubility. nih.govThe nitrile group reduces lipophilicity (lower cLogP value). core.ac.uknih.govReplacement of aromatic chlorides with nitriles often leads to molecules with significantly reduced lipophilicity. core.ac.uk
Metabolic Stability Increased resistance to metabolic breakdown. researchgate.netsioc-journal.cnThe nitrile group is metabolically robust and can block metabolically labile sites (e.g., aromatic rings) from oxidative metabolism. researchgate.netacs.orgnih.govThe NNRTI Lersivirine was developed via structural optimization where a nitrile replaced a less metabolically stable group. acs.orgnih.gov Odanacatib showed >96% recovery in hepatocyte stability assays. core.ac.ukresearchgate.net
Bioisosterism Can act as a bioisostere for carbonyl, hydroxyl, and halogen groups. researchgate.netnih.govopenaccessjournals.comMimics the size, shape, and electronic properties of other functional groups, allowing it to form similar interactions (e.g., hydrogen bonds) with target proteins. researchgate.netnih.govIn many nonsteroidal inhibitors, arylnitriles function as effective carbonyl equivalents. acs.org

Biological Activities and Ecophysiological Interactions of Oleonitrile

Oleonitrile as a Plant Metabolite

This compound is recognized as a plant metabolite, a fatty nitrile that is formally derived from the condensation of oleic acid with ammonia (B1221849). smolecule.comebi.ac.uk It is a product of plant metabolic processes and plays a role in the plant's interaction with its environment. ebi.ac.uk

Biosynthesis and Occurrence in Plant Species (e.g., Brassicaceae)

This compound is produced naturally by certain plants, with notable occurrences within the Brassicaceae family, which includes vegetables like cabbage and broccoli. smolecule.com Its biosynthesis is linked to the metabolism of fatty acids within the plant. wikipedia.orgresearchgate.net The process involves the conversion of oleic acid, a common fatty acid, into its corresponding nitrile. smolecule.comebi.ac.uk While the precise enzymatic pathways are a subject of ongoing research, the synthesis generally involves the formal condensation of oleic acid with ammonia. smolecule.comebi.ac.uk This natural production highlights its role as a secondary metabolite in these plant species.

Table 1: Occurrence of this compound

Family Example Species

Role in Plant Defense Mechanisms

Plants have evolved a variety of defense mechanisms against herbivores, and chemical defense is a key strategy. wikipedia.orgnih.gov this compound is implicated in these defense systems. smolecule.com Research suggests that it can act as a deterrent to insects, disrupting their feeding behavior and potentially possessing insecticidal properties. smolecule.com This makes it a component of the plant's chemical arsenal (B13267) against herbivory, contributing to its survival and fitness. nih.gov The production of such secondary metabolites is a common and effective defense strategy in the plant kingdom. wikipedia.org

Investigations into Antimicrobial Efficacy

The structural characteristics of this compound have led researchers to investigate its potential antimicrobial properties. smolecule.com While comprehensive studies are still needed to fully understand its spectrum of activity and mechanisms, preliminary findings suggest it may have a role as a natural pesticide in agricultural applications. smolecule.com The broader class of fatty acids and their derivatives, from which this compound is derived, has been noted for antibacterial activity, particularly against Gram-positive bacteria. mcmaster.ca For instance, oleic acid itself has demonstrated antibacterial effects. mcmaster.ca Further research is necessary to determine the specific antimicrobial efficacy of this compound and its potential applications.

Research on Antiviral Properties and Mechanisms

In addition to its other biological activities, this compound and its derivatives have been the subject of research into their antiviral potential. Studies have explored its effects against various viruses, with a particular focus on its mechanism of action.

Inhibition of Viral Neuraminidase Activity

A key area of investigation has been the ability of this compound derivatives to inhibit viral neuraminidase. Neuraminidase is a crucial enzyme for the replication of certain viruses, such as influenza, as it facilitates the release of new virus particles from infected cells. youtube.comslideshare.net Research has shown that some derivatives of this compound can significantly inhibit the activity of H1N1 influenza virus neuraminidase, with IC50 values (the concentration required to inhibit 50% of the enzyme's activity) in the micromolar range. This inhibitory action is believed to be the primary mechanism behind its observed antiviral effects. By blocking neuraminidase, these compounds can prevent the spread of the virus within the host. youtube.comslideshare.net The active site of neuraminidase is the target for these inhibitors, which bind to it and prevent the enzyme from performing its function. researchgate.neteur.nl

Table 2: Mentioned Compounds

Compound Name
This compound
Oleic acid

Studies on Anticancer Potential and Cytotoxic Effects

The anticancer potential of this compound has been explored primarily through the study of its derivatives. Research indicates that these related compounds exhibit cytotoxic effects against a variety of cancer cell lines. In vitro assessments have been conducted to determine the efficacy of these derivatives in inhibiting cancer cell proliferation.

Key findings from these studies show that certain derivatives of this compound demonstrate significant potency. For instance, in assays involving human cancer cell lines such as A549 (lung carcinoma) and HCT116 (colon cancer), specific this compound derivatives achieved half-maximal inhibitory concentration (IC50) values below 50 μM. An IC50 value in this range is generally considered indicative of strong cytotoxic activity. These results suggest that the this compound structure could be a valuable scaffold for the development of new anticancer agents.

ActivityTarget Cell LinesReported IC50 Value (μM)
CytotoxicityVarious Cancer Cell Lines (e.g., A549, HCT116)<50

Exploration of Anti-inflammatory Effects

This compound has also been identified as a compound of interest for its potential anti-inflammatory properties. Investigations into its mechanism of action suggest that it may function by inhibiting key mediators of the inflammatory response.

Research has shown that this compound can inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are central to the inflammatory cascade. Furthermore, its anti-inflammatory effects have been evaluated through assays that measure the inhibition of pro-inflammatory cytokines. In treated cells, this compound was observed to reduce the levels of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), highlighting its potential as a therapeutic agent for inflammatory conditions.

ActivityTarget
Inhibition of Inflammatory MediatorsCOX-1
Inhibition of Inflammatory MediatorsCOX-2
Reduction of Pro-inflammatory CytokinesIL-6
Reduction of Pro-inflammatory CytokinesTNF-α

Interactions with Cellular and Enzymatic Systems

Influence on Plant Metabolic Pathways

This compound is a naturally occurring compound found in certain plants, where it is involved in metabolic and defense processes. It is produced by some members of the Brassicaceae family (e.g., cabbages and broccoli) and is understood to play a role in the plant's defense mechanisms against herbivores. As a secondary metabolite, this compound is synthesized from primary metabolites and is crucial for the plant's interaction with its environment. actascientific.com

Plant metabolic pathways can be influenced by various factors, leading to changes in the production of secondary metabolites like this compound. actascientific.com These pathways involve numerous enzymes that catalyze complex biochemical reactions. mdpi.com The regulation of a single transcription factor involved in a synthesis pathway can affect a whole series of gene expressions, potentially leading to a significant shift in the production of specific compounds. nih.gov While this compound is known to be a product of these pathways, detailed studies specifically mapping its complete biosynthetic route and regulatory network in plants are still an area for further research.

Enzyme-Substrate Interactions and Adsorption Phenomena

The interaction between an enzyme and its substrate is a fundamental process in biochemistry, often described as a "lock and key" mechanism where the substrate fits into the enzyme's active site. psu.edu This interaction is critical for catalysis. researchgate.net Adsorption, the initial binding of the enzyme to the substrate surface, is a prerequisite for many enzymatic reactions, especially with insoluble substrates like lignocellulosic biomass. researchgate.net

The process of enzymatic adsorption begins with the interplay between the enzyme and substrate, culminating in molecular binding. researchgate.net The rate of reaction is dependent on the quantity of adsorbed enzyme and its specific activity. nih.gov This adsorption is a complex phenomenon influenced by environmental factors such as temperature, pH, and the concentration of the enzyme and substrate. nih.govinternational-agrophysics.org For instance, studies on gas/solid enzymatic reactors show that substrate molecules may need to displace water molecules to adsorb onto an enzyme's surface. researchgate.net While these principles are well-established, specific research detailing the adsorption phenomena and enzyme-substrate kinetics of this compound itself is not extensively documented in the available literature.

Computational and Theoretical Studies on Oleonitrile Reactivity and Structure

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust method for predicting the electronic structure and properties of molecules like oleonitrile. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost.

Modeling Electron Density Distributions

DFT calculations enable the modeling of electron density distribution within the this compound molecule. This distribution is fundamental to understanding its chemical properties, as it dictates regions of high and low electron density, which in turn relate to the molecule's polarity and potential for intermolecular interactions. The electron density map highlights the electronegative nitrogen atom of the nitrile group as a region of high electron density, while the long hydrocarbon chain exhibits a more nonpolar character.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is typically localized along the carbon-carbon double bond and the nitrile group, indicating these are likely sites for electrophilic attack. Conversely, the LUMO is often centered on the nitrile group, suggesting its susceptibility to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-0.8
HOMO-LUMO Gap5.7

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

Prediction of Reactive Sites

By analyzing the electron density distribution and the shapes of the frontier molecular orbitals, DFT can predict the most probable sites for chemical reactions on the this compound molecule. The nitrogen atom of the nitrile group, with its lone pair of electrons and high electron density, is a predicted site for electrophilic attack and protonation. The carbon atom of the nitrile group is an electrophilic center, making it susceptible to nucleophilic attack. Furthermore, the carbon-carbon double bond in the oleyl chain is a region of higher electron density, making it a potential site for electrophilic addition reactions.

Integration of Solvent Effects in Computational Models

Chemical reactions are often carried out in a solvent, which can significantly influence the reactivity and structure of the solute. Computational models can incorporate the effects of the solvent to provide a more realistic description of chemical processes.

Polarizable Continuum Models (PCM)

Polarizable Continuum Models (PCM) are a common approach to simulate the effects of a solvent without explicitly modeling individual solvent molecules, which would be computationally expensive. In PCM, the solvent is treated as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized dielectric medium. This approach allows for the investigation of how different solvents can stabilize or destabilize the ground state, transition states, and products of a reaction involving this compound, thereby affecting reaction rates and equilibria.

Validation of Theoretical Predictions with Experimental Kinetics

Computational studies on this compound and related nitrile compounds have proven to be valuable tools in predicting their reactivity. A key aspect of this research is the validation of theoretical predictions with experimental data, which establishes the reliability of the computational models. One significant area of investigation has been the reaction of nitriles with biological nucleophiles, such as the amino acid cysteine.

Density Functional Theory (DFT) has been employed to calculate the activation energies (Ea) for the nucleophilic attack of cysteine on the nitrile group. These calculations provide a theoretical measure of the reactivity of the nitrile. To validate these theoretical findings, the calculated activation energies are compared with experimentally determined kinetic data. A strong correlation between the theoretical and experimental results indicates that the computational model accurately predicts the reactivity of these compounds.

For instance, studies have shown a good correlation (R² value of 0.86) between the DFT-calculated activation energies and the experimental kinetic measures of reactivity for a series of nitrile-containing compounds with cysteine in a phosphate (B84403) buffer. nih.gov This agreement supports the use of DFT-based approaches as a predictive tool for nitrile reactivity towards biological thiols. nih.gov

The reaction between a nitrile, such as this compound, and a cysteine residue typically proceeds through the formation of a thioimidate intermediate, which can then evolve into a more stable thiazoline (B8809763) product. nih.gov Computational models can elucidate the energy profile of this reaction pathway, identifying transition states and intermediates, and the associated energy barriers.

The following table presents a conceptual representation of the type of data used to validate theoretical predictions, comparing calculated activation energies with experimental kinetic data for a hypothetical series of aliphatic nitriles.

CompoundCalculated Activation Energy (Ea) (kcal/mol)Experimental Rate Constant (k) (M⁻¹s⁻¹)
Aliphatic Nitrile 115.20.05
Aliphatic Nitrile 214.50.12
This compound 14.8 0.09
Aliphatic Nitrile 416.00.02

This table is illustrative and based on the types of correlations found in the literature for similar compounds.

Modeling this compound as a Lipid Chemistry Mimic

While direct computational studies modeling this compound specifically as a lipid chemistry mimic are not extensively detailed in the provided search results, its molecular structure suggests a strong potential for such applications. This compound is a fatty nitrile, derived from oleic acid, and possesses a long, unsaturated hydrocarbon tail and a polar nitrile head group. mdpi.com This amphipathic nature is a fundamental characteristic of many lipids that form biological membranes.

Computational models of lipid bilayers and lipid droplets are crucial for understanding the dynamics and functions of these biological structures. researchgate.net These models often employ molecules that can accurately represent the behavior of natural lipids. Given its structural similarity to oleic acid, a common component of triglycerides and phospholipids, this compound could theoretically be used as a simplified model to study certain aspects of lipid behavior.

For example, the long hydrophobic tail of this compound would be expected to interact favorably with the nonpolar core of a lipid membrane, while the polar nitrile head group would orient towards the aqueous environment. Molecular dynamics simulations could potentially explore how the presence of this compound molecules might influence the properties of a lipid bilayer, such as its fluidity, thickness, and permeability.

Furthermore, studies on the interaction of other nitriles, such as acetonitrile (B52724), with lipid vesicles have shown that these molecules can insert into the lipid bilayer and alter its physical properties. mdpi.com While acetonitrile is a much smaller molecule, these findings suggest that the nitrile group can interact with the lipid membrane interface. Computational studies could therefore model this compound to investigate how a lipid-like molecule with a nitrile headgroup behaves within a membrane environment, potentially offering insights into the interactions of nitrile-containing drugs with cell membranes.

The following table outlines the structural and property comparisons that would be relevant in computational studies using this compound as a lipid mimic.

PropertyOleic AcidThis compoundRelevance in Lipid Mimicry
Molecular Formula C₁₈H₃₄O₂C₁₈H₃₃NSimilar long hydrocarbon chain length.
Head Group Carboxylic Acid (-COOH)Nitrile (-C≡N)Both are polar, allowing for investigation of headgroup interactions.
Tail C₁₇H₃₃ (unsaturated)C₁₇H₃₃ (unsaturated)The identical unsaturated tail allows for modeling of packing and fluidity.
Amphipathicity YesYesA fundamental requirement for forming lipid-like assemblies.

Advanced Analytical Methods for Oleonitrile Characterization and Reaction Monitoring

Chromatographic Techniques for Purity and Yield Assessment

Chromatographic methods are fundamental in separating oleonitrile from reaction mixtures, starting materials, and potential byproducts, thereby allowing for accurate purity and yield calculations. moravek.comyoutube.combirchbiotech.com

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. birchbiotech.com It is frequently used to monitor the progress of reactions, such as the hydroformylation of this compound, and to assess the stability of the compound under various storage conditions by tracking its degradation. In reaction monitoring, GC can differentiate between this compound, its isomers, and various products like aldehydes. mdpi.com

For quantitative analysis, the area of the peaks in the resulting chromatogram is measured. youtube.com The percent purity of this compound can be determined by dividing the peak area of this compound by the total area of all component peaks, excluding the solvent peak. youtube.com To ensure accuracy, reference standards of known purity are often used for calibration. youtube.com GC is often coupled with mass spectrometry (GC-MS) for enhanced identification of the separated components. lumirlab.comijcce.ac.irscielo.br This combination allows for the identification of oleanane-type triterpenes and other related compounds by their mass spectra. scielo.brnih.gov

A typical application involves using a capillary column, such as one with 5% phenylmethylsiloxane (HP-5MS), to separate this compound from other components. lumirlab.com For instance, in the analysis of oleamide (B13806) derivatives, this compound was successfully separated and quantified using GC/MS. lumirlab.com

Table 1: Example GC Parameters for this compound Analysis
ParameterValueSource
Column HP-5MS (30 m x 0.25-mm i.d. x 0.25-μm) lumirlab.com
Detector Mass Spectrometer (MS) lumirlab.com
Analysis Mode Electron-impact lumirlab.com
Application Quantitative determination of oleamide and its derivatives, including this compound. lumirlab.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment of this compound and related compounds, especially for those that are non-volatile or thermally sensitive. moravek.comadvancechemjournal.com HPLC is widely used for the separation, identification, and quantification of compounds in a mixture. advancechemjournal.com The technique is particularly valuable in the analysis of triterpenoids, a class of compounds to which this compound is related. nih.govthermofisher.com

Reversed-phase HPLC is a common mode used for these analyses, often employing a C18 or C30 column. thermofisher.comjfda-online.com The mobile phase typically consists of a mixture of solvents like acetonitrile (B52724), methanol, and water, sometimes with additives like acetic or phosphoric acid to improve separation. jfda-online.comhrpub.orgmdpi.com Detection is often performed using a photodiode array (PDA) detector, which can measure UV absorbance across a range of wavelengths, or more advanced detectors like charged aerosol detectors (CAD) for improved sensitivity, especially for compounds lacking a strong chromophore. thermofisher.comnih.govsepscience.com

For instance, a reversed-phase HPLC method was developed for the analysis of triterpenoids using a C30 column, which provided excellent separation of analytes. thermofisher.com Another study utilized a C18 column with a mobile phase of acetonitrile and 2% acetic acid for the determination of ganoderic acids, a type of triterpenoid. jfda-online.com The purity of the separated peaks can be assessed using techniques like comparing the UV-Vis spectra across the peak using a PDA detector or by coupling the HPLC system to a mass spectrometer (LC-MS). sepscience.comcarlroth.com

Table 2: Example HPLC Conditions for Triterpenoid Analysis
ParameterConditionSource
Column C18 or C30 reversed-phase thermofisher.comjfda-online.com
Mobile Phase Gradient of acetonitrile and 2% acetic acid jfda-online.com
Flow Rate 0.8 mL/min jfda-online.commdpi.com
Detector Photodiode Array (PDA) at 252 nm or Charged Aerosol Detector (CAD) thermofisher.comjfda-online.com
Application Separation and quantification of triterpenoids. thermofisher.comjfda-online.com

Spectroscopic Characterization

Spectroscopic methods are essential for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of this compound. 1H NMR provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

The 1H NMR spectrum of this compound exhibits characteristic signals that confirm its structure. mdpi.comresearchgate.net Key spectral markers include a triplet observed around δ 2.3 ppm, which corresponds to the methylene (B1212753) protons (-CH₂-) adjacent to the nitrile group (-C≡N). The olefinic protons of the carbon-carbon double bond (-CH=CH-) typically appear as a multiplet in the region of δ 5.3–5.5 ppm. mdpi.com The long aliphatic chain of this compound produces a complex series of signals, predominantly in the δ 1.20–2.01 ppm range, while the terminal methyl group (-CH₃) shows a triplet at approximately δ 0.87 ppm. mdpi.com

Table 3: Characteristic 1H NMR Chemical Shifts for this compound
ProtonsChemical Shift (δ, ppm)MultiplicitySource
-CH=CH- 5.33multiplet mdpi.com
-CH₂-CN 2.31triplet mdpi.com
-CH₂-CH=CH- 2.01multiplet mdpi.com
-CH₂-CH₂CN 1.64multiplet mdpi.com
-CH₂- chain 1.20-1.43multiplet mdpi.com
-CH₃ 0.87triplet mdpi.com

Note: Spectra recorded in CDCl₃ at 400 MHz.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places, which allows for the unambiguous determination of a compound's elemental formula. measurlabs.comresearchgate.netmsesupplies.com This level of precision is crucial for differentiating between compounds that may have the same nominal mass but different elemental compositions. researchgate.net

For this compound (C₁₈H₃₃N), HRMS can confirm the molecular formula by measuring its exact mass. cymitquimica.com The technique is also invaluable in the structural elucidation of this compound derivatives and related triterpenoids, where it is often used in conjunction with NMR and other spectroscopic methods. bohrium.com In studies of oleanolic acid derivatives, for example, ESI-HRMS analysis was used to characterize the structures of newly synthesized compounds. bohrium.com The molecular ion peak [M+H]⁺ for this compound is observed at an m/z of 264.27, which aligns with its chemical formula.

Table 4: High-Resolution Mass Spectrometry Data for this compound
ParameterValueSource
Chemical Formula C₁₈H₃₃N cymitquimica.com
Ionization Mode Electrospray Ionization (ESI) bohrium.com
Observed Ion [M+H]⁺
Calculated m/z 264.2739
Application Confirmation of elemental composition and structural elucidation. measurlabs.combohrium.com
Direct Analysis in Real Time (DART-MS)

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that permits the rapid, direct analysis of solids, liquids, and gases in their native state with minimal or no sample preparation. nih.govbruker.com This method is particularly advantageous for high-throughput screening and real-time analysis. The DART ion source operates at atmospheric pressure, generating a heated stream of metastable gas, typically helium or nitrogen, which interacts with the sample placed between the source and the mass spectrometer inlet. bruker.comchromatographyonline.com

The ionization mechanism in DART-MS is primarily based on gas-phase ion-molecule reactions. bruker.com The excited-state gas atoms initiate a series of reactions with atmospheric water molecules, leading to the formation of protonated water clusters. These clusters then act as a soft ionization agent, transferring a proton to the analyte molecule (M) to form a protonated molecule [M+H]⁺, which is subsequently detected by the mass spectrometer. chromatographyonline.com For a compound like this compound, this process would result in the generation of an ion corresponding to its molecular weight plus the mass of a proton. Given the molecular formula of this compound (C₁₈H₃₃N), its molecular weight is approximately 263.48 g/mol . Therefore, in a DART-MS analysis, one would expect to observe a prominent ion at an m/z (mass-to-charge ratio) of approximately 264.49, corresponding to the [M+H]⁺ ion.

The characterization of this compound using DART-MS would involve placing a small amount of the sample, either in its pure form or as a solution, directly into the DART gas stream. The resulting mass spectrum would be expected to be relatively simple, dominated by the protonated molecular ion. This soft ionization technique typically induces minimal fragmentation, which simplifies spectral interpretation. The high-resolution mass spectrometry (HRMS) capability often coupled with DART allows for the determination of the elemental composition of the detected ions with high accuracy, further confirming the identity of this compound.

While specific research detailing the DART-MS analysis of this compound is not extensively published, the principles of the technique and its application to similar long-chain organic molecules suggest it is a highly suitable method for its rapid identification and characterization. The table below illustrates the expected primary ion and its characteristics in a hypothetical DART-MS analysis of this compound.

Table 1: Hypothetical DART-MS Data for this compound Characterization

Analyte Molecular Formula Exact Mass (Da) Ionization Mode Expected Primary Ion Observed m/z (Hypothetical)

Methodologies for Reaction Progress Monitoring and Product Identification

Mass spectrometry-based techniques are powerful tools for the real-time or near-real-time monitoring of organic reactions, providing valuable kinetic and mechanistic insights. researchgate.net The synthesis of this compound, for instance from the dehydration of oleamide, can be effectively monitored using such methods. This allows for the tracking of the consumption of the starting material and the formation of the product and any byproducts.

One established approach for monitoring such a reaction involves taking aliquots from the reaction mixture at specific time intervals and analyzing them by a suitable mass spectrometry method. For reactions involving thermally stable and volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common choice. In a reported method for the quantitative analysis of oleamide, the compound was converted to this compound, which was then analyzed by GC-MS, monitoring for characteristic fragment ions. lumirlab.comlumirlab.com

For real-time monitoring, ambient ionization techniques like DART-MS offer significant advantages by eliminating the need for sample workup. researchgate.net A DART-MS source can be set up to continuously sample the headspace of a reaction vessel or to analyze small aliquots withdrawn at intervals. In a hypothetical scenario monitoring the dehydration of oleamide to this compound, a small amount of the reaction mixture could be introduced into the DART ion source. The mass spectrometer would then record the ion intensities of the protonated oleamide ([M+H]⁺ at m/z ≈ 282.29) and the protonated this compound ([M+H]⁺ at m/z ≈ 264.27) over time.

The progress of the reaction can be visualized by plotting the relative intensities of these ions as a function of time. At the beginning of the reaction, the signal for oleamide would be at its maximum, while the signal for this compound would be absent or minimal. As the reaction proceeds, the intensity of the oleamide ion would decrease, and the intensity of the this compound ion would increase. The reaction would be considered complete when the signal for oleamide disappears or reaches a stable minimum, and the signal for this compound reaches a stable maximum. This approach provides a rapid and direct method for reaction optimization and endpoint determination.

The table below illustrates hypothetical data that could be generated from monitoring the conversion of oleamide to this compound using an online mass spectrometry technique.

Table 2: Hypothetical Reaction Monitoring Data for the Conversion of Oleamide to this compound

Reaction Time (minutes) Relative Intensity of Oleamide ([M+H]⁺, m/z ≈ 282.3) Relative Intensity of this compound ([M+H]⁺, m/z ≈ 264.3)
0 100% 0%
10 75% 25%
20 50% 50%
30 25% 75%
40 5% 95%
50 <1% >99%

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Oleamide

Environmental Fate, Degradation, and Sustainability Assessment of Oleonitrile

Biodegradation Pathways and Kinetics in Aqueous Environments

The biodegradation of oleonitrile in aqueous environments is a critical aspect of its environmental fate. Studies, primarily following standardized testing protocols, provide insights into its susceptibility to microbial degradation.

Aerobic Biodegradation Studies (e.g., Closed Bottle Test)

Aerobic biodegradation of chemical substances is commonly assessed using standardized methods such as the OECD 301 series of tests. researchgate.netresearchgate.net These tests measure the extent of a substance's mineralization by microorganisms over a 28-day period. The "Closed Bottle Test" (OECD 301D) is one such method that determines the biochemical oxygen demand (BOD) of a substance, which is then compared to its theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation. um.edu.my

Data from registration dossiers for substances structurally related to this compound, such as "Fatty acids, C18-unsatd., reaction products with acrylonitrile," indicate that these compounds are readily biodegradable. In one study following the OECD 301D guideline, the test substance achieved 61.02% biodegradation after 14 days and 57.08% after 28 days. Another study, using the OECD 301F (Manometric Respirometry Test) method, showed 75% degradation after 28 days. journals.co.zalubrizol.com These results suggest that this compound is likely to be degraded by environmental microorganisms.

The general enzymatic pathways for the biodegradation of nitriles involve two main routes. researchgate.netresearchgate.net The first is a one-step hydrolysis where a nitrilase enzyme converts the nitrile directly into a carboxylic acid (in this case, oleic acid) and ammonia (B1221849). researchgate.netresearchgate.net The second is a two-step process involving two different enzymes. researchgate.net First, a nitrile hydratase converts the nitrile to an amide (oleamide). Subsequently, an amidase hydrolyzes the amide to the corresponding carboxylic acid (oleic acid) and ammonia. researchgate.netuni-stuttgart.de The resulting oleic acid is a fatty acid that can be further metabolized by microorganisms through processes like β-oxidation. researchgate.net

Table 1: Aerobic Biodegradation Data for this compound-related Substances

Test GuidelineTest Duration (days)Biodegradation (%)Classification
OECD 301D1461.02Readily Biodegradable
OECD 301D2857.08Readily Biodegradable
OECD 301F2875Readily Biodegradable

Note: Data is for structurally related substances and is indicative of this compound's likely behavior.

Readily Biodegradable Classification

A chemical is classified as "readily biodegradable" if it meets specific criteria in stringent aerobic biodegradability tests, such as the OECD 301 series. For respirometric methods like the Closed Bottle Test (OECD 301D), a substance must achieve at least 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period. um.edu.my

Based on the available data for structurally similar compounds, where biodegradation exceeded 60% within the test timeframe, this compound is considered to be readily biodegradable. journals.co.zalubrizol.com This classification implies that the substance is not expected to persist in the environment and will likely undergo rapid and ultimate biodegradation. um.edu.my

Persistence and Environmental Behavior Modeling

The assessment of a substance's persistence, bioaccumulation, and toxicity (PBT) is a key component of environmental risk assessment. cec.org Persistence refers to the length of time a chemical remains in the environment. cec.org

There is some conflicting information regarding the PBT profile of this compound. A safety data sheet for a product containing "Oleo nitrile" states that the product contains no PBT/vPvB (very persistent and very bioaccumulative) chemicals. Conversely, a document from the German Environment Agency includes "this compound" on a list of substances to be assessed for PBT properties. instituteofsustainabilitystudies.com This highlights the need for a comprehensive and definitive PBT assessment for this compound.

Contributions to Green Chemistry Principles and Sustainable Industrial Practices

This compound and its production are aligned with several principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.comecoonline.comsigmaaldrich.com

A key aspect is the use of renewable feedstocks. This compound is derived from oleic acid, a fatty acid that can be sourced from renewable vegetable oils and animal fats. researchgate.netacs.orgfosfa.org This use of bio-based raw materials is a fundamental principle of green chemistry, reducing reliance on finite petrochemical resources. ecoonline.comacs.org

Furthermore, the chemical transformations of this compound can be conducted in ways that adhere to green chemistry principles. For example, the ethenolysis of this compound is a catalytic process that can be optimized for high atom economy, producing valuable shorter-chain nitriles and olefins with minimal waste. researchgate.net Research in this area focuses on developing more efficient and selective catalysts and using environmentally benign solvents to further enhance the sustainability of the process. researchgate.net

The broader context of oleochemicals, the class of compounds to which this compound belongs, is central to sustainable industrial practices. Oleochemicals are generally biodegradable and have lower toxicity compared to many petrochemical-based alternatives, contributing to the design of safer chemicals and products that degrade after use. acs.org The production of oleochemicals from renewable resources is a growing sector, driven by the demand for sustainable alternatives in various applications, including biofuels, polymers, surfactants, and lubricants. indiascienceandtechnology.gov.inacs.org

Concluding Perspectives and Emerging Research Avenues in Oleonitrile Science

Current Challenges and Knowledge Gaps in Oleonitrile Research

This compound, a fatty nitrile derived from oleic acid, presents a promising bio-based platform chemical. ebi.ac.ukebi.ac.uk However, significant challenges and knowledge gaps impede its widespread application and the full realization of its potential. A primary hurdle lies in developing efficient and selective catalytic processes for its synthesis and subsequent transformations. For instance, the tandem isomerization-hydroformylation of this compound to produce linear aldehydes, a valuable industrial feedstock, is plagued by competition between isomerization and hydroformylation, often resulting in undesired branched products and hydrogenation of the carbon-carbon double bond. mdpi.comresearchgate.net Achieving high regioselectivity and chemoselectivity simultaneously remains a formidable challenge. mdpi.com

Furthermore, a comprehensive understanding of the fundamental reaction mechanisms is often lacking. While progress has been made in understanding the hydroformylation of this compound using rhodium-bisphosphite catalysts, the interplay of various factors like ligand structure, temperature, and pressure on the catalytic performance requires deeper investigation. mdpi.comresearchgate.net Similarly, in the catalytic amination of oleic acid to produce this compound, the exact role of certain catalysts, such as γ-alumina, is not fully understood, with non-catalytic pathways appearing to dominate under specific conditions.

The full scope of this compound's biological activities is another area with significant knowledge gaps. While it is known to be a plant metabolite involved in defense mechanisms, its interactions with various enzymes and metabolic pathways in plants are not well-defined. smolecule.com Preliminary research suggests potential antimicrobial, antiviral, and anti-inflammatory properties, but these require more extensive investigation to validate and understand the underlying mechanisms. The toxicological profile of this compound and its derivatives also needs thorough assessment to ensure safe handling and application. researchgate.net

Finally, the lack of comprehensive and comparative studies against other well-documented nitriles hinders a complete understanding of its unique properties and potential applications. Addressing these challenges and filling these knowledge gaps through targeted research is crucial for advancing this compound science.

Future Directions in Synthetic Methodologies

Future research in this compound synthesis will likely focus on developing more sustainable, efficient, and cost-effective methodologies. A key area of exploration is the advancement of catalytic systems. This includes the design of novel catalysts with enhanced selectivity and activity for the direct amination of oleic acid or the dehydration of oleamide (B13806). The use of non-precious metal catalysts and heterogeneous catalysts that can be easily recovered and reused is a particularly attractive avenue for improving the economic and environmental footprint of this compound production.

Process intensification techniques, such as reactive distillation, offer a promising approach to overcome equilibrium limitations in reactions like transnitrilation, potentially leading to higher yields and reduced energy consumption. Further optimization of reaction parameters, including temperature, pressure, and catalyst loading, through systematic studies will be crucial for maximizing efficiency. The development of solvent-free or green solvent-based synthetic routes is another important direction, aligning with the principles of green chemistry.

Moreover, exploring alternative feedstocks and synthetic pathways beyond the traditional oleic acid route could open up new possibilities. The application of biocatalysis, using enzymes to catalyze the synthesis of this compound, could offer a highly selective and environmentally benign alternative to conventional chemical methods. As research progresses, the focus will be on creating robust and scalable synthetic processes that can meet the growing demand for bio-based chemicals.

Novel Explorations in Catalytic Applications

The unique structure of this compound, featuring a long aliphatic chain and a reactive nitrile group, makes it a versatile substrate for various catalytic transformations, opening doors to a wide range of valuable chemicals. cymitquimica.com A significant area of ongoing research is the selective functionalization of the internal double bond.

One of the most explored applications is in hydroformylation , which aims to produce linear aldehydes. These aldehydes are important intermediates for the synthesis of alcohols, carboxylic acids, and amines used in the production of polymers, surfactants, and lubricants. mdpi.comresearchgate.net Current research focuses on developing catalyst systems, particularly those based on rhodium with bulky phosphite (B83602) ligands like Biphephos, to improve the regioselectivity towards the desired linear product. mdpi.comresearchgate.netresearchgate.net The challenge lies in optimizing reaction conditions to favor isomerization of the internal double bond to a terminal position before hydroformylation, while minimizing side reactions. mdpi.comresearchgate.net

Another promising catalytic application is ethenolysis , a cross-metathesis reaction with ethylene (B1197577). This process cleaves the this compound molecule to produce shorter-chain α,ω-bifunctional molecules, such as 9-decenitrile and 1-decene (B1663960). researchgate.net These products are valuable building blocks for polymers and can also be used as fuel additives. researchgate.net Research in this area is focused on identifying highly active and selective ruthenium-based catalysts, such as the M71 SiPr catalyst, and optimizing reaction conditions to achieve high turnover numbers and product yields. researchgate.net

Furthermore, this compound can undergo other catalytic transformations, including:

Isomerization: Shifting the position of the double bond along the carbon chain.

Cross-metathesis with other olefins to create novel nitrile compounds.

Hydrogenation of the nitrile group to produce primary or secondary amines, which are important industrial chemicals. google.com

Future explorations will likely involve the development of multifunctional catalysts that can perform several reaction steps in a one-pot process, enhancing efficiency and reducing waste. The use of computational modeling to predict catalyst performance and reaction outcomes will also play an increasingly important role in guiding experimental work.

Advanced Insights into Biological Functions

While the role of this compound as a plant metabolite in defense against herbivores is recognized, recent research has begun to uncover a broader spectrum of biological activities, suggesting its potential in agriculture and medicine. smolecule.com

Initial studies have pointed towards antimicrobial properties , indicating its potential use as a natural pesticide. smolecule.com Further research is needed to determine the specific pathogens it is effective against and its mode of action. Similarly, preliminary findings suggest antiviral and anti-inflammatory activities. In vitro studies have shown that some this compound derivatives can inhibit the growth of certain cancer cell lines and reduce the levels of pro-inflammatory cytokines.

The nitrile group in this compound is of particular interest in drug design . Nitrile-containing compounds often exhibit improved pharmacokinetic properties, such as better solubility and metabolic stability, which can enhance the efficacy of therapeutic agents.

Future research will need to move beyond these initial observations to provide a more detailed understanding of this compound's biological functions. This will involve:

In-depth mechanistic studies to elucidate how this compound interacts with biological targets at the molecular level.

Comprehensive in vivo studies to validate the preliminary in vitro findings and assess the potential therapeutic effects in living organisms.

Structure-activity relationship (SAR) studies to identify the key structural features responsible for its biological activities and to design more potent and selective derivatives.

Exploration of its role in plant-pollinator interactions , as some research suggests it may act as an attractant for specific pollinators. smolecule.com

These advanced insights will be crucial for harnessing the full potential of this compound and its derivatives in the development of new pharmaceuticals, agrochemicals, and other bioactive products.

Interdisciplinary Approaches in this compound Science

The multifaceted nature of this compound research necessitates a collaborative, interdisciplinary approach to unlock its full potential. researchgate.netnih.govesilv.fr Advancing our understanding of this compound requires the integration of knowledge and techniques from various scientific fields.

Chemistry and Chemical Engineering are fundamental for developing and optimizing synthetic routes to this compound and for exploring its catalytic transformations. google.comgrafiati.com This includes the design of novel catalysts, the study of reaction kinetics and mechanisms, and the development of efficient separation and purification processes.

Biology and Biochemistry are crucial for investigating the biological activities of this compound. mdpi.commdpi.com This involves studying its role as a plant metabolite, its potential antimicrobial and medicinal properties, and its interactions with biological systems at the molecular level. ebi.ac.ukebi.ac.uksmolecule.com

Materials Science can contribute to the development of new applications for this compound-derived polymers and surfactants. cymitquimica.com This includes characterizing the physical and chemical properties of these materials and exploring their potential use in various industrial applications.

Computational Science plays an increasingly important role in accelerating research. copernicus.org Quantum mechanical calculations can be used to predict the reactivity of this compound and to design more effective catalysts. Molecular modeling can help to understand the interactions of this compound with biological targets.

Agricultural Science is essential for exploring the practical applications of this compound in crop protection and for understanding its ecological role. copernicus.org

By fostering collaboration between researchers in these and other relevant disciplines, we can create a synergistic environment for innovation and discovery in this compound science. researchgate.netnih.govesilv.fr This interdisciplinary approach will be key to addressing the complex challenges and to fully exploiting the opportunities presented by this versatile bio-based chemical.

Opportunities for Industrial-Academic Collaboration

The advancement of this compound science and its translation into practical applications can be significantly accelerated through robust collaborations between industry and academia. timreview.caresearchgate.netenpress-publisher.com Such partnerships create a synergistic relationship where academic research can address fundamental scientific questions and industry can provide the resources and expertise to scale up and commercialize new technologies. eelisa.eueatris.eu

For Academia:

Access to Resources: Industry can provide funding, specialized equipment, and real-world data that may not be readily available in an academic setting. timreview.ca

Real-World Problem Solving: Collaborating with industry allows academic researchers to work on challenges with direct industrial relevance, increasing the impact of their work. timreview.ca

Enhanced Educational Opportunities: These collaborations can provide students and postdoctoral researchers with valuable industrial experience through internships and joint research projects. researchgate.net

For Industry:

Access to Cutting-Edge Research: Academia is a hub of innovation and can provide industry with access to new discoveries, technologies, and a deeper understanding of fundamental science. timreview.ca

Talent Pipeline: Collaborations with universities provide a direct channel for recruiting highly skilled scientists and engineers. timreview.ca

Risk Mitigation: Partnering with academic institutions can allow companies to explore high-risk, high-reward research areas without diverting significant internal resources.

Models for Collaboration:

Joint Research Projects: Industry and academic partners can collaborate on specific research projects of mutual interest. timreview.ca

Industrial Chairs and PhD Programs: Companies can sponsor academic positions or doctoral research focused on areas relevant to their business. eelisa.eu

Technology Licensing: Universities can license their intellectual property to companies for commercial development.

Consortia and Research Centers: Multiple industry partners and academic institutions can join forces to address pre-competitive research challenges.

Specific opportunities for collaboration in this compound science include the development of more efficient catalytic processes for its production and functionalization, the exploration of its potential in new applications such as biofuels and specialty chemicals, and the comprehensive evaluation of its biological activities and safety profile. smolecule.com By working together, industry and academia can overcome the current challenges and unlock the full economic and societal potential of this promising bio-based compound.

Q & A

Q. What ethical guidelines apply to this compound research involving biological testing?

  • Methodological Answer : Adhere to institutional review board (IRB) protocols for in vivo studies. Report cytotoxicity data with IC₅₀ values and confidence intervals. Disclose solvent/residual catalyst concentrations in supplementary materials to ensure transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.